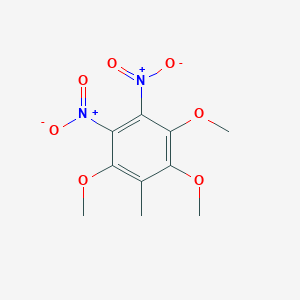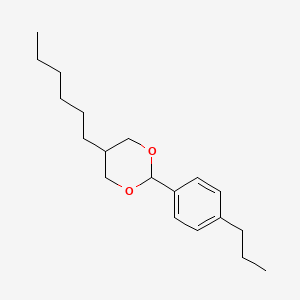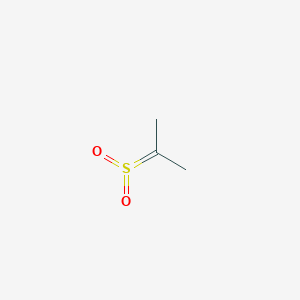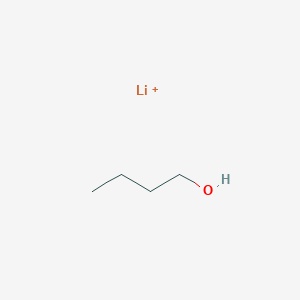
Lithium;butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;butan-1-ol is an organometallic compound that combines lithium with butan-1-ol, a primary alcohol
準備方法
Synthetic Routes and Reaction Conditions
Lithium;butan-1-ol can be synthesized through the reaction of lithium metal with butan-1-ol. The reaction typically occurs under an inert atmosphere to prevent oxidation of lithium. The general reaction is as follows:
2Li+2C4H9OH→2C4H9OLi+H2
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of lithium hydride or lithium alkyls as starting materials. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Lithium;butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium butanoate.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: this compound can reduce carbonyl compounds to alcohols.
Substitution: Typical reagents include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: Lithium butanoate.
Reduction: Primary alcohols.
Substitution: Various organolithium compounds.
科学的研究の応用
Lithium;butan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in polymerization reactions.
作用機序
The mechanism of action of lithium;butan-1-ol involves the transfer of lithium ions to various substrates, facilitating chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in target molecules. This process is crucial in many organic reactions, including reductions and substitutions.
類似化合物との比較
Similar Compounds
Lithium aluminum hydride: A strong reducing agent used in organic synthesis.
Lithium borohydride: Another reducing agent with similar applications.
Butan-2-ol: A secondary alcohol with different reactivity compared to butan-1-ol.
Uniqueness
Lithium;butan-1-ol is unique due to its combination of lithium’s reactivity and butan-1-ol’s properties as a primary alcohol. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.
特性
CAS番号 |
76276-44-3 |
|---|---|
分子式 |
C4H10LiO+ |
分子量 |
81.1 g/mol |
IUPAC名 |
lithium;butan-1-ol |
InChI |
InChI=1S/C4H10O.Li/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1 |
InChIキー |
PXXZLSKKLXCGTK-UHFFFAOYSA-N |
正規SMILES |
[Li+].CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)
![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
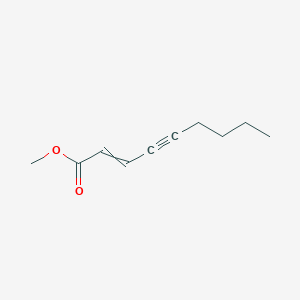
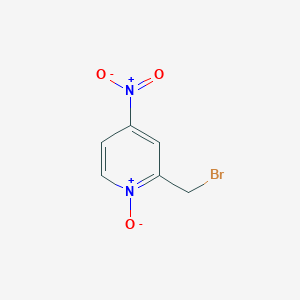
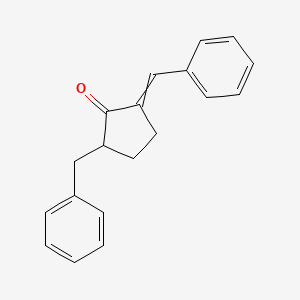
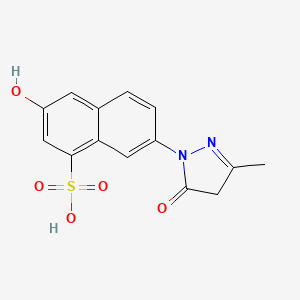
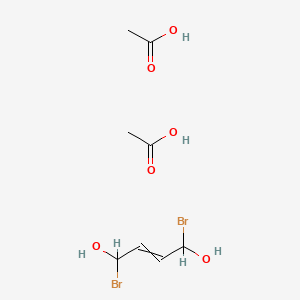
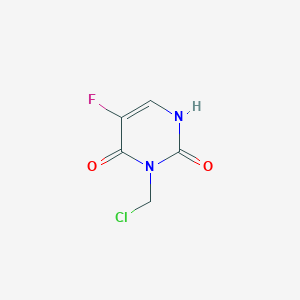
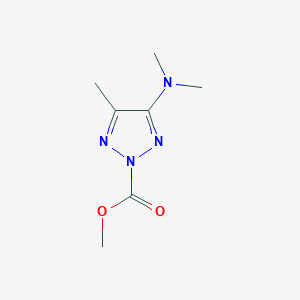
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)
